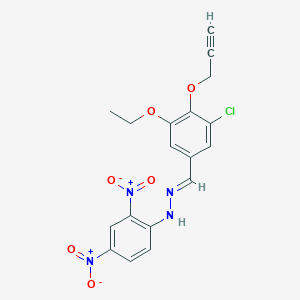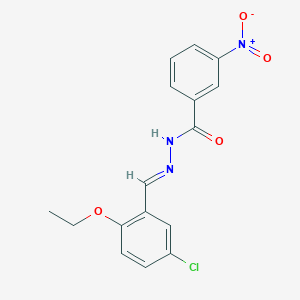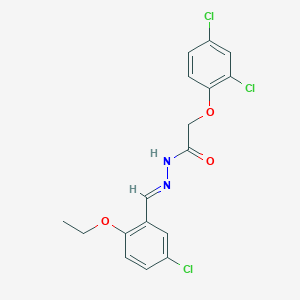![molecular formula C17H14INO2 B298242 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B298242.png)
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as TAK-147, and it belongs to the class of spirocyclic compounds that have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase (PDE), which is an enzyme that is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to inhibit platelet aggregation, which is a process that is involved in the formation of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in various biological processes. This compound has also been found to exhibit a wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which requires the use of several chemical reagents.
Direcciones Futuras
There are several future directions that can be explored in the field of scientific research related to 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione. One potential direction is the development of new drugs that are based on the structure of this compound. Additionally, further research can be conducted to explore the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the synthesis process of this compound can be optimized to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione involves a multi-step process that requires the use of several chemical reagents. The first step involves the preparation of the starting material, which is a spirocyclic lactam. This is followed by the introduction of an iodine atom at the 3-position of the phenyl ring using a palladium-catalyzed cross-coupling reaction. The final step involves the reduction of the lactam carbonyl group to form the spirocyclic compound.
Aplicaciones Científicas De Investigación
2-(3-iodophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antiplatelet effects. This compound has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H14INO2 |
|---|---|
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
4-(3-iodophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
InChI |
InChI=1S/C17H14INO2/c18-9-2-1-3-10(8-9)19-15(20)13-11-4-5-12(14(13)16(19)21)17(11)6-7-17/h1-5,8,11-14H,6-7H2 |
Clave InChI |
GVCLEJYIORRMRZ-UHFFFAOYSA-N |
SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)I |
SMILES canónico |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)


![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)
![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)


![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)